molecular formula C13H13NO3 B11723462 Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate

Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate

Cat. No.: B11723462
M. Wt: 231.25 g/mol
InChI Key: FARWWHNLSILMGM-UHFFFAOYSA-N
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Description

Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole ring substituted with a methyl group at the 7th position and an ethyl ester group at the 2nd position of the oxoacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate typically involves the condensation of 7-methylindole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The resulting intermediate is then subjected to esterification to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated indole derivatives.

Scientific Research Applications

Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-indolyl)-2-oxoacetate: Lacks the methyl group at the 7th position.

    Methyl 2-(7-Methyl-3-indolyl)-2-oxoacetate: Has a methyl ester group instead of an ethyl ester group.

    2-(7-Methyl-3-indolyl)acetic acid: Lacks the ester group and has a carboxylic acid group instead.

Uniqueness

This compound is unique due to the presence of both the ethyl ester group and the methyl substitution on the indole ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 2-(7-methyl-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)12(15)10-7-14-11-8(2)5-4-6-9(10)11/h4-7,14H,3H2,1-2H3

InChI Key

FARWWHNLSILMGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C(C=CC=C12)C

Origin of Product

United States

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